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Compound of Interest

Compound Name: 10-Deacetylcephalomannine

Cat. No.: B194024 Get Quote

An In-Depth Technical Guide to the Molecular Structure of 10-Deacetylcephalomannine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure of 10-
deacetylcephalomannine, a significant taxane diterpenoid closely related to the prominent

anticancer agent paclitaxel. The document outlines the key structural features, methods of

characterization, and the established mechanism of action relevant to its biological activity.

Molecular Structure and Physicochemical
Properties
10-Deacetylcephalomannine is a natural product isolated from various species of the yew

tree (Taxus).[1] It shares the characteristic complex tetracyclic taxane core with other members

of its class. The absence of the acetyl group at the C10 position distinguishes it from its parent

compound, cephalomannine.

Table 1: Physicochemical Properties of 10-Deacetylcephalomannine
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Property Value Reference

Molecular Formula C₄₃H₅₁NO₁₃ [2][3]

Molecular Weight 789.86 g/mol [2][3]

Exact Mass 789.336 Da [2][3][4]

Synonyms 10-Deacetyltaxol B [2][3]

Natural Source
Taxus baccata, Taxus

wallichiana
[1]

Experimental Characterization
The definitive structure of 10-deacetylcephalomannine is elucidated through a combination of

spectroscopic and crystallographic techniques. While specific raw data sets are often contained

within specialized databases or publication supplementary materials, the methodologies are

standardized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed covalent structure and

stereochemistry of organic molecules in solution. Both ¹H and ¹³C NMR, along with 2D

techniques (e.g., COSY, HSQC, HMBC), are used to assign all protons and carbons in the

molecule.

Table 2: Representative ¹H NMR Chemical Shift Data (Note: Specific experimental data for 10-
deacetylcephalomannine is not available in the public search results. The following are

illustrative values for key protons in a taxane scaffold.)
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Proton
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-2 ~5.7 d ~7.0

H-5 ~4.9 d ~8.0

H-7 ~4.4 m -

H-10 ~5.2 s -

H-2' ~5.6 dd ~2.5, 9.0

H-3' ~5.8 m -

Table 3: Representative ¹³C NMR Chemical Shift Data (Note: Specific experimental data is not

available. The following are illustrative values for key carbons in a taxane scaffold.)

Carbon Chemical Shift (δ) ppm

C-1 ~79

C-4 ~81

C-11 (C=O) ~204

C-1' (C=O) ~173

C-3'' (C=O) ~168

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and elemental composition

through high-resolution measurements (e.g., ESI-QTOF). Tandem MS (MS/MS) experiments

are used to fragment the molecule, revealing structural information about its constituent parts.

Table 4: Expected Mass Spectrometry Fragmentation Data (Note: Specific experimental data is

not available. The table shows expected ions for analysis.)
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Ion Description Expected m/z

[M+H]⁺ Protonated molecule 790.34

[M+Na]⁺ Sodium adduct 812.32

Fragment 1 Loss of the C13 side chain [Data Unavailable]

Fragment 2 Loss of benzoyl group [Data Unavailable]

X-ray Crystallography
Single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of a

molecule in the solid state, including its absolute stereochemistry. This technique is the gold

standard for structural determination.

Table 5: Crystallographic Data Summary (Note: A specific crystal structure for 10-
deacetylcephalomannine is not publicly available. This table serves as a template for the

required data.)

Parameter Value

Crystal System [Data Unavailable]

Space Group [Data Unavailable]

Unit Cell Dimensions a = [Å], b = [Å], c = [Å]

α = [°], β = [°], γ = [°]

Z (Molecules/Unit Cell) [Data Unavailable]

Calculated Density [g/cm³]

Experimental Protocols
Isolation and Purification Protocol

Extraction: Ground bark of a Taxus species is extracted with a polar solvent like methanol or

ethanol at ambient temperature for approximately 24 hours.
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Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure.

The residue is then partitioned between water and an organic solvent such as chloroform or

dichloromethane to separate polar and nonpolar components. The taxanes remain primarily

in the organic layer.

Chromatographic Separation: The concentrated organic extract is subjected to column

chromatography. A common approach is reverse-phase chromatography using a C18-silica

adsorbent.

Elution: A gradient elution is performed, typically starting with a water/methanol or

water/acetonitrile mixture and gradually increasing the organic solvent concentration.

Fraction Collection & Analysis: Fractions are collected and analyzed by High-Performance

Liquid Chromatography (HPLC) to identify those containing 10-deacetylcephalomannine.

Crystallization: Fractions containing the pure compound are combined, concentrated, and

the final product is purified by recrystallization from a suitable solvent system (e.g.,

acetonitrile).

NMR Spectroscopy Protocol (General for Small
Molecules)

Sample Preparation: Weigh 10-20 mg of the purified compound for ¹H NMR (20-50 mg for

¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).[5] Ensure the sample is fully dissolved.

Tube Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of

4-5 cm.[5]

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock

onto the deuterium signal of the solvent to stabilize the magnetic field.

Shimming: Perform shimming (either manually or automatically) to optimize the homogeneity

of the magnetic field, which maximizes spectral resolution.

Acquisition: Acquire standard 1D ¹H and ¹³C spectra. Further 2D experiments like COSY,

HSQC, and HMBC are then run to establish connectivity and finalize structural assignments.
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X-ray Crystallography Protocol (General for Small
Molecules)

Crystal Growth: High-quality single crystals are paramount.[6] This is typically achieved

through slow evaporation of a saturated solution, slow cooling of a solution, or vapor

diffusion, where an anti-solvent slowly diffuses into a saturated solution of the compound.[7]

Crystal Mounting: A suitable single crystal (typically <0.5 mm in any dimension) is selected

under a microscope and mounted on a goniometer head.[6]

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a

stream of nitrogen gas (typically to 100 K) to minimize thermal vibration. The crystal is

rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a

detector.[8][9]

Structure Solution: The diffraction data (intensities and positions of spots) are processed.

The phase problem is solved using direct methods to generate an initial electron density

map.

Model Building and Refinement: An atomic model is built into the electron density map. The

model is then refined against the experimental data to improve the fit and yield the final,

highly accurate molecular structure.

Visualizations: Workflows and Pathways
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Figure 1. Logical workflow for the isolation and structural elucidation of 10-
deacetylcephalomannine.

Mechanism of Action: Microtubule Stabilization
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Like other taxanes, 10-deacetylcephalomannine's primary mechanism of cytotoxic action is

the disruption of microtubule dynamics.[10][11] Microtubules are essential cytoskeletal

polymers involved in cell division (mitosis), shape, and transport. They exist in a state of

dynamic instability, constantly switching between phases of polymerization (assembly) and

depolymerization (disassembly).

10-deacetylcephalomannine binds to the β-tubulin subunit within the microtubule polymer.[10]

[11] This binding event stabilizes the microtubule, effectively locking it in a polymerized state

and preventing it from depolymerizing.[12] This suppression of microtubule dynamics leads to

the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell

death).
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Figure 2. Signaling pathway showing microtubule stabilization by 10-
deacetylcephalomannine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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